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molecular formula C8H17N3S B8407649 [2-(1-Methyl-pyrrolidin-yl)ethyl] thiourea

[2-(1-Methyl-pyrrolidin-yl)ethyl] thiourea

Cat. No. B8407649
M. Wt: 187.31 g/mol
InChI Key: YNODQYYZFAEASM-UHFFFAOYSA-N
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Patent
US07087623B2

Procedure details

The 2-(2-isothiocyanatoethyl)-1-methylpyrrolidine and concentrated ammonium hydroxide (3 mL) were heated at 100° C. for 30 minutes. Additional ammonium hydroxide (1 mL) was added and heating was continued for an additional 30 minutes. The reaction mixture was allowed to cool to room temperature and then it was lyophilized to give [2-(1-methylpyrrolidin-2-yl)ethyl]thiourea as a very viscous colorless oil.
Name
2-(2-isothiocyanatoethyl)-1-methylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][N:7]1[CH3:11])=[C:2]=[S:3].[OH-].[NH4+:13]>>[CH3:11][N:7]1[CH2:8][CH2:9][CH2:10][CH:6]1[CH2:5][CH2:4][NH:1][C:2]([NH2:13])=[S:3] |f:1.2|

Inputs

Step One
Name
2-(2-isothiocyanatoethyl)-1-methylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)CCC1N(CCC1)C
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(CCC1)CCNC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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